molecular formula C12H23NO4S B8283166 Ethyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Ethyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Cat. No.: B8283166
M. Wt: 277.38 g/mol
InChI Key: WWZRWNHXWZVMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate is a useful research compound. Its molecular formula is C12H23NO4S and its molecular weight is 277.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

IUPAC Name

ethyl 2-[3-(tert-butylsulfinylamino)oxetan-3-yl]propanoate

InChI

InChI=1S/C12H23NO4S/c1-6-17-10(14)9(2)12(7-16-8-12)13-18(15)11(3,4)5/h9,13H,6-8H2,1-5H3

InChI Key

WWZRWNHXWZVMKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1(COC1)NS(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-diisopropylamine (78 g, 770 mmol) was dissolved in anhydrous THF (200 mL) and cooled to −78° C. under nitrogen. Butyl lithium (2.5M solution in hexane, 297 mL, 743 mmol) was added drop-wise. The reaction was removed from the cooling bath for 30 minutes, then re-cooled to −78° C. A solution of ethyl propionate (72.8 g, 713 mmol) in anhydrous THF (200 mL) was added drop-wise and the reaction allowed to stir at room temperature for 1 hour. The reaction was cooled to −78° C. once again and a solution of 2-methyl-N-oxetan-3-ylidenepropane-2-sulfinamide (Preparation 39, 50 g, 285 mmol) in anhydrous THF (200 mL) was added drop-wise. The reaction was stirred at between −40° C. and −60° C. for 4 hours before being quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated in vacuo. Purification by silica gel column chromatography (ethyl acetate elution) was not successful. The title compound was obtained as a yellow oil (40 g, 51% yield) and used without further purification.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
297 mL
Type
reactant
Reaction Step Two
Quantity
72.8 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
51%

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